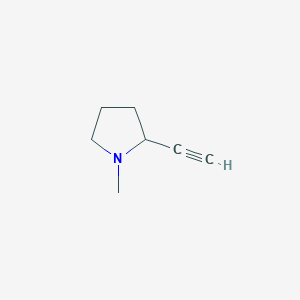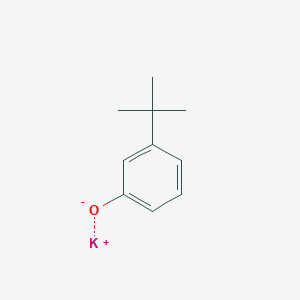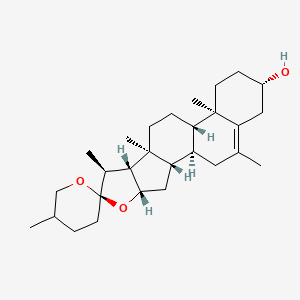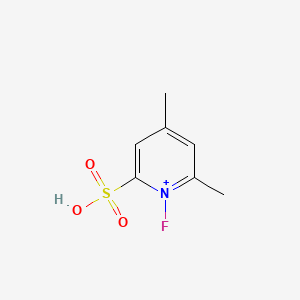
1-Fluoro-4,6-dimethylpyridin-1-ium-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fluoro-4,6-dimethylpyridinium-2-sulfonate is an organic compound with the molecular formula C7H8FNO3S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Fluoro-4,6-dimethylpyridinium-2-sulfonate typically involves the fluorination of 4,6-dimethylpyridine. The reaction is carried out under controlled conditions using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide. The reaction is usually performed in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of N-Fluoro-4,6-dimethylpyridinium-2-sulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
N-Fluoro-4,6-dimethylpyridinium-2-sulfonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It participates in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with N-Fluoro-4,6-dimethylpyridinium-2-sulfonate include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide at room temperature .
Major Products Formed
The major products formed from reactions involving N-Fluoro-4,6-dimethylpyridinium-2-sulfonate depend on the type of nucleophile used. For example, reactions with amines yield fluorinated amines, while reactions with thiols produce fluorinated thiols .
Aplicaciones Científicas De Investigación
N-Fluoro-4,6-dimethylpyridinium-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorinating agent in organic synthesis to introduce fluorine atoms into organic molecules.
Biology: It is employed in the modification of biomolecules to study their structure and function.
Industry: It is used in the production of fluorinated materials and intermediates.
Mecanismo De Acción
The mechanism of action of N-Fluoro-4,6-dimethylpyridinium-2-sulfonate involves the transfer of the fluorine atom to a substrate. The compound acts as an electrophilic fluorinating agent, where the positively charged nitrogen atom facilitates the transfer of the fluorine atom to nucleophilic sites on the substrate . This process often involves the formation of a transient intermediate, which then undergoes further reactions to yield the final product .
Comparación Con Compuestos Similares
Similar Compounds
N-Fluorobenzenesulfonimide: Another fluorinating agent used in organic synthesis.
Selectfluor: A widely used electrophilic fluorinating agent.
N-Fluoropyridinium salts: A class of compounds similar to N-Fluoro-4,6-dimethylpyridinium-2-sulfonate.
Uniqueness
N-Fluoro-4,6-dimethylpyridinium-2-sulfonate is unique due to its specific structure, which provides distinct reactivity and selectivity in fluorination reactions. Its ability to introduce fluorine atoms into organic molecules under mild conditions makes it a valuable tool in synthetic chemistry .
Propiedades
Fórmula molecular |
C7H9FNO3S+ |
|---|---|
Peso molecular |
206.22 g/mol |
Nombre IUPAC |
1-fluoro-4,6-dimethylpyridin-1-ium-2-sulfonic acid |
InChI |
InChI=1S/C7H8FNO3S/c1-5-3-6(2)9(8)7(4-5)13(10,11)12/h3-4H,1-2H3/p+1 |
Clave InChI |
PCUDTDNTOMIWJB-UHFFFAOYSA-O |
SMILES canónico |
CC1=CC(=[N+](C(=C1)S(=O)(=O)O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


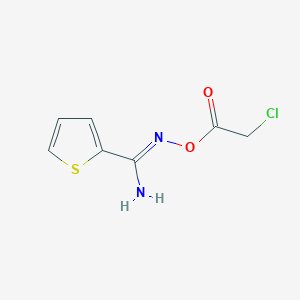
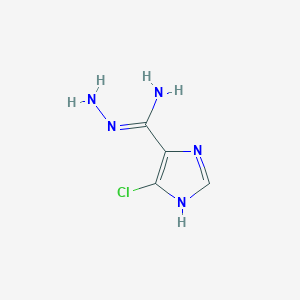
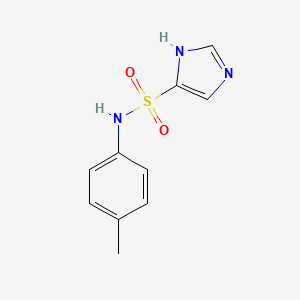
![(R)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12827294.png)
![4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12827301.png)
![1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12827307.png)
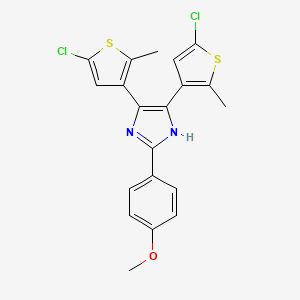
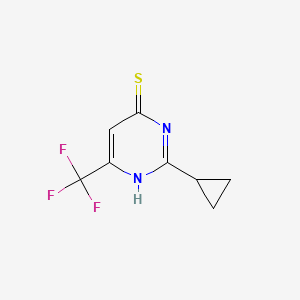
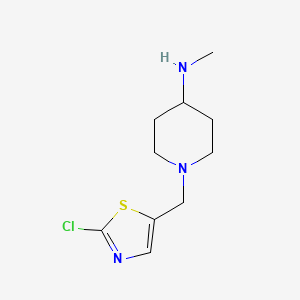
![1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12827320.png)
